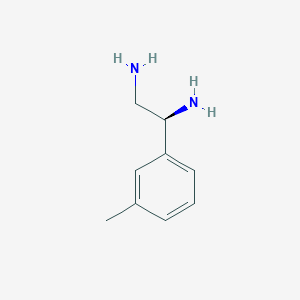
(1S)-1-(3-Methylphenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1S)-1-(3-Methylphenyl)ethane-1,2-diamine is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(1S)-1-(3-Methylphenyl)ethane-1,2-diamine is a chiral diamine compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound is characterized by its unique structure, which includes a 3-methylphenyl group attached to an ethane backbone featuring two amino groups. Its molecular formula is C₉H₁₃N₂, with a molecular weight of approximately 151.21 g/mol.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has been shown to act as an inhibitor for several enzymes, potentially altering their activity and leading to various biological effects. For instance, it may inhibit monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters.
- Receptor Modulation : It can modulate receptor activities by acting as either an agonist or antagonist. This modulation can influence signal transduction pathways critical for cellular responses.
- Cellular Pathway Influence : The compound affects various cellular pathways, including those related to cell proliferation and apoptosis.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies
Several studies have explored the biological implications of this compound:
- Antiparasitic Activity : A study identified this compound as having moderate activity against Plasmodium falciparum, suggesting its potential as a lead compound for antimalarial drug development. The study emphasized the need for further structure-activity relationship (SAR) studies to enhance potency and selectivity .
- Neurotransmitter Modulation : Research indicated that this compound could inhibit MAO activity, leading to increased levels of neurotransmitters such as serotonin and dopamine. This effect may have implications for treating mood disorders.
- Cytotoxicity Assessment : In vitro studies demonstrated that the compound exhibited low cytotoxicity against human hepatocytes (Hep G2 cells), indicating a favorable safety profile for further development .
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(1S)-1-(3-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H14N2/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9H,6,10-11H2,1H3/t9-/m1/s1 |
InChI Key |
KSGIWSUMFUGARX-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@@H](CN)N |
Canonical SMILES |
CC1=CC(=CC=C1)C(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















